molecular formula C10H12FN5O3 B12506965 2-(6-Aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

2-(6-Aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12506965
M. Wt: 269.23 g/mol
InChI Key: QCDAWXDDXYQEJJ-UHFFFAOYSA-N
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Description

3’-Fluoro-3’-deoxyadenosine is a fluorinated nucleoside analog, which is a modified form of adenosine where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3’-deoxyadenosine typically involves the fluorination of a suitable precursor. One common method starts with β-D-Xylofuranoside, methyl 3,5-O-(1-methylethylidene)-, which undergoes a series of reactions including fluorination, deprotection, and purification steps .

Industrial Production Methods

Industrial production methods for 3’-Fluoro-3’-deoxyadenosine are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3’-Fluoro-3’-deoxyadenosine include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups replacing the fluorine atom .

Mechanism of Action

The mechanism of action of 3’-Fluoro-3’-deoxyadenosine involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption can inhibit viral replication and tumor cell proliferation. The compound targets enzymes involved in nucleoside metabolism, such as S-adenosylhomocysteine hydrolase, and interferes with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-3’-deoxyadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct antiviral and anticancer properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDAWXDDXYQEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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